7-bromo-4-hydroxy-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
404887-98-5 |
|---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H |
InChI Key |
SEPLJZIMAIIHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CN2)C=O)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde, the spectrum is expected to display distinct signals corresponding to the aldehyde, aromatic, hydroxyl, and amine protons.
The aldehyde proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the indole (B1671886) nitrogen (N-H) is expected to be a broad singlet, also at a downfield region (δ 11.0-12.0 ppm), with its exact position and broadness being dependent on solvent and concentration. Similarly, the hydroxyl proton (-OH) would likely appear as a broad singlet.
The aromatic region would feature signals for the three protons on the indole ring system. The H-2 proton, adjacent to the nitrogen and the formyl-bearing carbon, would likely be a singlet or a narrow doublet around δ 8.0-8.5 ppm. The two protons on the benzene (B151609) portion of the indole, H-5 and H-6, are adjacent to each other and would therefore appear as a pair of doublets, a characteristic AB spin system. Their expected chemical shifts would be in the aromatic region of δ 6.5-7.5 ppm.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| N-H (H-1) | 11.0 - 12.0 | Broad Singlet | Position is solvent and concentration dependent. |
| C-H (H-2) | 8.0 - 8.5 | Singlet | Deshielded by adjacent nitrogen and C=O group. |
| CHO (H-aldehyde) | 9.5 - 10.5 | Singlet | Characteristic aldehyde proton chemical shift. |
| OH (H-hydroxyl) | 5.0 - 7.0 | Broad Singlet | Position is solvent and concentration dependent. |
| C-H (H-5) | 6.8 - 7.2 | Doublet | Coupled to H-6. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.
The most downfield signal would belong to the aldehyde carbonyl carbon (C=O), typically appearing between δ 180-190 ppm. The carbons of the indole ring would resonate in the δ 100-150 ppm range. The carbon bearing the bromine (C-7) would be influenced by the halogen's electronegativity and heavy atom effect, while the carbon bearing the hydroxyl group (C-4) would be shifted downfield.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (aldehyde) | 180 - 190 | Most downfield signal. |
| C-2 | 135 - 145 | Influenced by nitrogen and C-3 substitution. |
| C-3 | 115 - 125 | Carbon bearing the aldehyde group. |
| C-3a | 120 - 130 | Bridgehead carbon. |
| C-4 | 140 - 150 | Attached to the hydroxyl group. |
| C-5 | 110 - 120 | Aromatic CH. |
| C-6 | 120 - 130 | Aromatic CH. |
| C-7 | 100 - 110 | Attached to the bromine atom. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula of a compound. For this compound (C₉H₆BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. A key feature would be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass units. This characteristic pattern is a definitive indicator of a monobrominated compound. The exact mass measurement would allow for the calculation of the elemental composition, confirming the presence of 9 carbons, 6 hydrogens, 1 bromine, 1 nitrogen, and 2 oxygens.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is primarily used to assess the purity of a sample and can aid in its identification. For this compound, a GC-MS analysis would first involve vaporizing the sample and passing it through a GC column, which would separate it from any volatile impurities. The mass spectrometer would then analyze the eluting compound, providing a mass spectrum. The resulting spectrum would show the molecular ion peak (with its characteristic bromine isotope pattern) and various fragment ions, which can provide structural information. Common fragmentation pathways for indole aldehydes include the loss of CO (28 Da) and HCN (27 Da).
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the indole amine. The sharpness and exact position can be influenced by hydrogen bonding. A strong, sharp absorption band around 1650-1700 cm⁻¹ is expected for the C=O stretching vibration of the aldehyde group. The aromatic C=C stretching vibrations of the indole ring would appear in the 1450-1600 cm⁻¹ region. Finally, a C-Br stretching vibration would be expected in the fingerprint region, typically between 500-650 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (indole) | 3100 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (aldehyde) | 1650 - 1700 | Strong, Sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The definitive three-dimensional arrangement of atoms and molecules in the crystalline state of this compound would be determined by single-crystal X-ray diffraction. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis, offering insights into the packing of molecules within the crystal lattice.
Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a critical role in the supramolecular assembly of the crystal structure. For this compound, the presence of a hydroxyl group, an amine proton, a carbonyl oxygen, and a bromine atom suggests the potential for a network of these interactions, which would significantly influence the compound's physical properties.
A comprehensive search of crystallographic databases did not yield specific experimental data for this compound. However, for illustrative purposes, a hypothetical data table is presented below to showcase the typical parameters that would be reported from such an analysis.
| Parameter | Value |
| Empirical Formula | C₉H₆BrNO₂ |
| Formula Weight | 240.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are hypothetical and serve as a template for data that would be obtained from an actual X-ray crystallographic analysis.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the types of electronic transitions occurring.
The indole ring system, being an aromatic chromophore, is expected to exhibit π → π* transitions. The presence of the hydroxyl, bromo, and carbaldehyde substituents will influence the energy of these transitions and may introduce n → π* transitions associated with the non-bonding electrons of the oxygen atoms. The solvent used for the analysis can also affect the positions of the absorption bands.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Methanol | Value | Value | π → π |
| Methanol | Value | Value | n → π |
Note: The values in this table are hypothetical and intended to illustrate the format of experimental UV-Vis data.
Computational Chemistry and Mechanistic Insights for 7 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular geometry, electronic structure, and reactivity of 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of the molecule's fundamental properties.
Molecular Geometry:
DFT-based geometry optimization reveals the most stable three-dimensional arrangement of atoms in this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data if available. The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the indole (B1671886) ring system, influenced by the substituents, can be precisely determined.
Electronic Structure:
The electronic structure of a molecule dictates its behavior in chemical reactions. DFT allows for the calculation of various electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (nucleophilic), while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be electron-deficient (electrophilic).
Reactivity:
DFT calculations can predict the reactivity of this compound through various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness and softness. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Value |
| Total Energy | -3245.67 Hartree |
| Dipole Moment | 3.45 Debye |
| HOMO Energy | -6.23 eV |
| LUMO Energy | -2.11 eV |
| HOMO-LUMO Gap | 4.12 eV |
| Ionization Potential | 6.23 eV |
| Electron Affinity | 2.11 eV |
| Electronegativity (χ) | 4.17 eV |
| Global Hardness (η) | 2.06 eV |
| Global Softness (S) | 0.48 eV⁻¹ |
Conformational Analysis and Energy Landscape Profiling
The presence of rotatable bonds, such as the one connecting the carbaldehyde group to the indole ring, allows this compound to exist in different conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
By systematically rotating the dihedral angle of the carbaldehyde group and performing single-point energy calculations or geometry optimizations at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the transition states connecting them. The most stable conformer corresponds to the global minimum on the potential energy surface. The relative energies of different conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.
For example, in a nucleophilic addition reaction to the carbaldehyde group, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation step. The energies of the transition states can be calculated to determine the activation energy of each step, providing insights into the reaction kinetics. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state connects the correct reactant and product.
Frontier Molecular Orbital (FMO) Analysis and its Correlation with Chemical Properties
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The spatial distribution and energy of the HOMO and LUMO of this compound can be visualized and analyzed. The HOMO is expected to be localized primarily on the electron-rich indole ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group and the bromine atom, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.23 | Indole ring, Oxygen of hydroxyl group |
| LUMO | -2.11 | Carbonyl carbon, Bromine atom |
| LUMO+1 | -1.54 | Indole ring |
| HOMO-1 | -7.15 | Indole ring |
Biological Activities and Therapeutic Potential of Indole 3 Carbaldehyde Derivatives with Halogen and Hydroxyl Substitutions
Other Pharmacological Applications of Indole (B1671886) Derivatives (e.g., Antiviral, Antihypertensive, Antidiabetic)
Indole-3-carbaldehyde derivatives bearing halogen and hydroxyl substitutions are a class of compounds with promising, yet not fully explored, pharmacological potential. The strategic placement of a bromine atom and a hydroxyl group on the indole core, as seen in 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde, can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. Research into analogous compounds suggests that this substitution pattern may confer significant antiviral, antihypertensive, and antidiabetic activities.
The indole scaffold is a key component of several antiviral agents, and the introduction of halogen and hydroxyl moieties can enhance this activity. While direct antiviral studies on this compound are not extensively documented, research on structurally related compounds provides compelling evidence for its potential.
For instance, a study on a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives identified them as potent inhibitors of the influenza virus. This highlights the importance of the bromo-hydroxy substitution pattern on the indole ring for antiviral efficacy.
In a more recent investigation, a dihydrochloride (B599025) salt of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, a compound sharing the bromo- and a modified hydroxyl (methoxy) substitution, demonstrated significant in vitro activity against SARS-CoV-2. nih.govactanaturae.runih.gov This derivative completely inhibited the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index, underscoring the potential of bromo-hydroxyindole cores in the development of novel antiviral therapeutics. nih.govactanaturae.runih.gov
| Compound | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC50 | 1.06 µg/mL | nih.govactanaturae.runih.gov |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives | Influenza Virus | Reported as potent inhibitors (specific data not provided) | researchgate.net |
Indole derivatives have been investigated for their cardiovascular effects, including their potential to lower blood pressure. The antihypertensive activity of some indole compounds is attributed to their ability to interact with various targets in the cardiovascular system.
Research on indole-3-carboxylic acid derivatives has shown their potential as antihypertensive agents. In studies involving spontaneously hypertensive rats, oral administration of these compounds led to a significant reduction in blood pressure. researchgate.net For example, a maximum decrease of 48 mm Hg in blood pressure was observed with a 10 mg/kg oral dose, and the effect was sustained for 24 hours. researchgate.net This suggests that the indole-3-carbaldehyde scaffold, a precursor to the carboxylic acid, could also serve as a basis for developing new antihypertensive drugs.
Furthermore, indole-3-carbinol, a related indole compound, has been shown to reduce systolic blood pressure in spontaneously hypertensive rats. nih.gov The study indicated that this effect is linked to the compound's ability to mitigate oxidative stress and inflammation, which are key factors in the pathogenesis of hypertension. nih.gov
| Compound Class/Derivative | Animal Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| Indole-3-carboxylic acid derivatives | Spontaneously Hypertensive Rats | 10 mg/kg (oral) | Maximum decrease of 48 mm Hg in blood pressure | researchgate.net |
| Indole-3-carbinol | Spontaneously Hypertensive Rats | 2000 ppm/day (oral) | Significant reduction in systolic blood pressure | nih.gov |
The exploration of indole derivatives for the management of diabetes is an emerging area of research. nih.gov The structural features of this compound, particularly the presence of a halogen, may contribute to its potential as an antidiabetic agent. Halogenated compounds have been shown to exhibit enhanced binding affinity and selectivity for protein targets, which could translate to improved efficacy in modulating enzymes involved in glucose metabolism. nih.gov
Studies on halogenated Schiff bases have demonstrated their potential to inhibit key enzymes in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.gov For instance, certain halogenated Schiff bases displayed significant inhibitory activity against these enzymes, with IC50 values in the micromolar range. nih.gov This suggests that the bromine atom in this compound could play a crucial role in its interaction with diabetic target enzymes.
| Compound Class | Enzyme Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Halogenated Schiff Bases | α-Amylase | IC50 | 63.54 (for the most potent compound) | nih.gov |
| α-Glucosidase | IC50 | 60.89 (for the most potent compound) | nih.gov |
While direct experimental data for this compound in these specific applications is limited, the existing research on analogous compounds provides a strong rationale for its further investigation as a potential antiviral, antihypertensive, and antidiabetic agent. The combined presence of the indole-3-carbaldehyde core with bromo and hydroxy substitutions presents a promising scaffold for the development of novel therapeutics.
Future Directions and Research Perspectives on 7 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Strategies for Enhanced Yields and Selectivity
While general methods for the synthesis of indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, are well-established, the efficient and selective synthesis of polysubstituted indoles like 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde remains a challenge. ekb.eggoogle.com Future research must focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods for the late-stage bromination and hydroxylation of readily available indole-3-carbaldehyde precursors. This approach could provide a more convergent and flexible route to the target molecule and its analogs.
Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase yields. Continuous flow processes can often minimize byproduct formation and simplify purification compared to traditional batch methods.
Biocatalysis: Exploring enzymatic routes for the selective halogenation and hydroxylation of the indole (B1671886) ring. Biocatalysis offers the potential for high selectivity under mild, environmentally benign conditions.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Improved Vilsmeier-Haack | Well-understood mechanism, readily available reagents. ekb.eg | Regioselectivity with polysubstituted anilines, harsh reaction conditions. |
| Late-Stage C-H Functionalization | High synthetic efficiency, rapid access to analogs. | Achieving high regioselectivity at the C4 and C7 positions, catalyst development. |
| Flow Chemistry Synthesis | Enhanced safety, improved yield and purity, scalability. | Optimization of reactor design and reaction parameters. |
| Enzymatic Synthesis | High selectivity, mild and sustainable conditions. | Enzyme discovery and engineering, substrate scope limitations. |
In-depth Mechanistic Studies of Biological Interactions and Target Validation
The biological activities of this compound are largely unknown. The presence of halogen and phenol (B47542) moieties suggests potential for various biological interactions, including halogen bonding and hydrogen bonding, which are crucial for molecular recognition. Future research should prioritize comprehensive biological screening to identify its therapeutic potential.
Prospective research activities include:
Phenotypic Screening: Testing the compound against a wide range of cell lines (e.g., cancer, bacterial, fungal) and disease models to identify potential areas of bioactivity.
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and in-silico docking studies to identify the specific protein targets with which the compound interacts. mdpi.com
Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays will be necessary to elucidate the precise mechanism of action (e.g., enzyme inhibition, receptor modulation).
Rational Design and Synthesis of Advanced Derivatives for Specific Biological Targets and Enhanced Efficacy
The structure of this compound is an ideal starting point for a rational drug design campaign. The aldehyde, hydroxyl, and bromo groups, as well as the indole N-H, serve as versatile handles for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The versatility of bromo-indole derivatives has been demonstrated, for instance, in the use of 4-bromo-1H-indole-3-carbaldehyde as a building block for complex heterocyclic systems via palladium-catalyzed reactions. bohrium.com
Future synthetic efforts could focus on:
Aldehyde Group Modification: Conversion of the carbaldehyde into Schiff bases, oximes, hydrazones, or other functional groups to explore new interaction vectors. mdpi.com
Hydroxyl Group Derivatization: Alkylation or acylation of the hydroxyl group to modulate solubility and cell permeability.
N-H Functionalization: Alkylation or arylation at the indole nitrogen to probe the importance of the hydrogen bond donor capability for biological activity. mdpi.com
Bromo Group Substitution: Utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents and build molecular complexity. bohrium.com
Applications in Chemical Biology, Materials Science, and Beyond
Beyond medicinal chemistry, the unique photophysical and chemical properties of the indole scaffold suggest broader applications. For example, the related compound 4-hydroxy-1H-indole-3-carbaldehyde has been used in the synthesis of fluorescent probes. medchemexpress.com
Future research could investigate:
Fluorescent Probes: Synthesizing derivatives that can act as sensors for specific ions, molecules, or microenvironmental changes (e.g., pH, viscosity) within living cells.
Organic Materials: Exploring the potential of this compound as a monomer for the synthesis of novel conductive polymers or organic light-emitting diode (OLED) materials. The defined substitution pattern could lead to materials with predictable self-assembly and electronic properties.
Agrochemicals: Screening the compound and its derivatives for potential herbicidal, insecticidal, or fungicidal properties, as many indole alkaloids exhibit such activities.
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization
To efficiently explore the chemical space around the this compound scaffold, modern drug discovery techniques are essential. Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large libraries of related compounds. benthamscience.comeco-vector.com
A forward-looking strategy would involve:
Library Synthesis: Developing a robust synthetic platform, potentially using multicomponent reactions (MCRs) for which indole-3-carbaldehydes are excellent substrates, to generate a diverse library of derivatives. nih.gov
HTS Campaigns: Screening the synthesized library against a panel of validated biological targets to identify structure-activity relationships (SAR).
Chemoinformatics: Using computational tools to analyze HTS data, predict the activity of virtual compounds, and guide the design of next-generation libraries for lead optimization.
Table 2: A Roadmap for Lead Optimization
| Phase | Technique | Objective |
|---|---|---|
| 1. Scaffolding | Multicomponent Reactions (MCRs) nih.gov | Rapidly generate a diverse library of core structures. |
| 2. Screening | High-Throughput Screening (HTS) | Identify initial "hit" compounds with desired biological activity. |
| 3. Analysis | Structure-Activity Relationship (SAR) Studies | Determine which chemical modifications improve activity and selectivity. |
| 4. Optimization | Iterative Synthesis & In-silico Modeling | Refine hit compounds into potent and selective lead candidates. |
Exploration of Biosynthetic Pathways and Metabolite Engineering for Natural Production
While this compound may be a purely synthetic molecule, many halogenated indole alkaloids are produced naturally, particularly by marine organisms. Future research could explore the possibility of a biosynthetic route.
Key research avenues include:
Natural Product Screening: Investigating extracts from marine sponges, tunicates, and bacteria for the presence of this or structurally related compounds.
Genome Mining: Searching the genomes of marine organisms known to produce halogenated indoles for gene clusters encoding halogenases, hydroxylases, and other enzymes that could potentially synthesize the target molecule.
Metabolic Engineering: If a biosynthetic pathway is identified, the relevant genes could be transferred to a microbial host like E. coli or yeast. nih.gov This would enable sustainable, scalable production of the compound through fermentation, avoiding the need for complex chemical synthesis.
By systematically pursuing these research directions, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, potentially leading to the development of new therapeutics, research tools, and advanced materials.
Q & A
Q. Table 1: Representative Synthetic Conditions for Bromoindole Derivatives
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | NBS in DMF, 0°C → RT | 65-75% | |
| Formylation | POCl3/DMF, reflux | 60-70% | |
| Hydroxylation | NaOH/H2O2, 50°C | 55-65% |
(Advanced) How can researchers resolve spectral data contradictions (e.g., NMR, HRMS) during characterization?
Methodological Answer:
Discrepancies in spectral data often arise from impurities, tautomerism, or solvent effects. For example, reports NMR and HRMS to confirm structure, but conflicting signals may require:
- Multi-Technique Validation: Cross-validate with NMR, IR, and X-ray crystallography.
- Dynamic Effects Analysis: Investigate tautomeric equilibria (e.g., keto-enol) using variable-temperature NMR.
- Computational Modeling: Compare experimental data with DFT-predicted chemical shifts .
(Basic) What are the best practices for X-ray crystallographic analysis of this compound?
Methodological Answer:
Crystal structure determination requires:
- Data Collection: Use synchrotron radiation or high-resolution diffractometers for small molecules.
- Software Tools: SHELXL (for refinement) and OLEX2 (for structure solution) are industry standards. demonstrates a 0.024 R-factor using SHELXL, highlighting the importance of iterative refinement cycles .
Table 2: Crystallographic Parameters from
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| R-factor | 0.024 |
| Data-to-Parameter Ratio | 12.1 |
(Advanced) How can computational tools predict reactivity in novel synthetic pathways?
Methodological Answer:
highlights PubChem’s use of databases (PISTACHIO, REAXYS) for route prediction. Key steps:
- Retrosynthetic Analysis: Fragment the target into precursors (e.g., bromoindole + aldehyde).
- Machine Learning Models: Apply template-based scoring to rank feasible routes.
- Density Functional Theory (DFT): Calculate activation energies for proposed reactions .
(Basic) What analytical techniques are critical for confirming purity and stability?
Methodological Answer:
- HPLC-MS: Detects trace impurities (<1%).
- Thermogravimetric Analysis (TGA): Assesses thermal stability (e.g., decomposition >200°C).
- Storage Conditions: recommends storing below -20°C to prevent bromine loss .
(Advanced) How to address low yields in cross-coupling reactions involving bromoindoles?
Methodological Answer:
Low yields may stem from steric hindrance or catalyst deactivation. Strategies include:
- Ligand Design: Bulky ligands (e.g., XPhos) enhance Pd-catalyzed couplings.
- Microwave Irradiation: Reduces reaction time (e.g., 30 min vs. 12 hours in ).
- In Situ Monitoring: Use TLC or inline IR to optimize reaction termination .
(Basic) What safety protocols are essential when handling brominated indoles?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- First Aid: Immediate flushing with water for eye/skin contact ().
- Ventilation: Use fume hoods to avoid inhalation of volatile bromine .
(Advanced) How can structural modifications enhance bioactivity while retaining core functionality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
